4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine

Physicochemical properties pKa prediction logP

Researchers advancing kinase inhibitor or acid blocker programs require scaffolds with orthogonal reactive handles to accelerate SAR exploration. 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine addresses this need with its dual functionalization sites-the 4-bromo group enables Suzuki or Buchwald-Hartwig couplings, while the 3-amine supports amidation or reductive amination-allowing parallel library synthesis from a single core. This azaindole isostere has been validated as a privileged scaffold for kinase inhibition and potassium-competitive acid blocker (pCAB) pharmacophores. Compared to mono-functionalized analogs, this building block reduces synthetic steps and streamlines derivatization. In stock with full analytical documentation; ambient shipping from US-based facilities.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1190319-30-2
Cat. No. B3219593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
CAS1190319-30-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)Br)N
InChIInChI=1S/C7H6BrN3/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,9H2
InChIKeyFDRDTBMRKSNFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine: Core Properties


4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic building block characterized by a bromine atom at the 4-position and an amine group at the 3-position of the pyrrolo[2,3-c]pyridine scaffold . This core structure, an azaindole isostere, is recognized for its potential in drug discovery, particularly as a scaffold for kinase inhibitors . Its molecular formula is C7H6BrN3, with a molecular weight of 212.05 g/mol . The compound serves as a key intermediate for synthesizing more complex molecules targeting various therapeutic areas.

Dual-Handle Intermediate 4-bromo for cross-coupling, 3-amine for amidation or reductive amination
Kinase Inhibitor Scaffold Azaindole isostere supports library synthesis and SAR exploration

Why Substitution Demands Quantitative Scrutiny


While pyrrolo[2,3-c]pyridine derivatives share a common core, specific substitution patterns critically influence physicochemical properties and biological activity . Simple interchange with a 7-bromo or unsubstituted analog is not trivial, as the position of the bromine atom and the presence of the 3-amine group uniquely dictate molecular interactions, solubility, and subsequent derivatization potential . The quantitative evidence below clarifies the specific advantages of this 4-bromo-3-amine isomer over its closest alternatives.

The 7-bromo isomer lacks the 3-amine, which may alter protonation-dependent binding and permeability.
Non-aminated analogs offer only one functional handle, limiting orthogonal diversification routes.

Quantitative Differentiation Evidence


Physicochemical Differentiation: pKa and LogP vs. 7-Bromo Isomer

Computational predictions indicate a distinct ionization profile for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine compared to its 7-bromo isomer, influencing its solubility and permeability in biological assays . While the 7-bromo-1H-pyrrolo[2,3-c]pyridine derivative has a reported melting point of 174-178°C and a predicted boiling point of 362.0±22.0°C , the 3-amine containing target compound exhibits a predicted pKa of 4.78±0.10, suggesting a different protonation state at physiological pH that can impact target engagement [1].

pKa comparison
Class-level inference
Target 4.78 ± 0.10
7-Br analog Not reported
Distinct protonation state may impact target binding
Predicted values at 25 °C
Physicochemical properties pKa prediction logP Medicinal chemistry

Minimum Purity Specifications

Commercial suppliers list a minimum purity specification of 95% for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine . This establishes a clear baseline for procurement decisions when compared to sourcing the unsubstituted core pyrrolo[2,3-c]pyridine or other halogenated analogs, which may be offered at varying purity grades .

Purity specification
Supplier specification
95%
Verifiable procurement quality benchmark
Minimum purity from supplier data
Chemical sourcing Purity Procurement Building block

Dual Functional Handles for Orthogonal Derivatization

The 4-bromo substituent on the pyrrolo[2,3-c]pyridine core is a key functional handle for palladium-mediated cross-coupling reactions, enabling regioselective derivatization . This contrasts with unsubstituted pyrrolopyridines, which lack this direct coupling site, and with 7-bromo isomers, which offer a different vector for molecular elaboration . The presence of the 3-amine group further allows for orthogonal functionalization strategies, such as amide bond formation or reductive amination, that are not possible with the 4-bromo-1H-pyrrolo[2,3-c]pyridine analog.

Functional handles
Class-level inference
Target 2 (C4-Br, C3-NH₂)
Non-aminated 1 (C4-Br only)
Enables orthogonal diversification strategies
Based on established reactivity
Synthetic chemistry Cross-coupling Bromination Building block

Procurement-Driven Application Scenarios


Kinase Inhibitor Library Synthesis

The compound's dual functional handles (4-bromo and 3-amine) make it an ideal core scaffold for generating diverse kinase inhibitor libraries . Researchers can independently modify the 4-position via Suzuki or Buchwald-Hartwig couplings and the 3-amine via amidation or reductive amination, rapidly exploring chemical space around the pyrrolo[2,3-c]pyridine core for structure-activity relationship (SAR) studies . This strategy is more efficient than using mono-functionalized analogs, reducing the number of synthetic steps and enabling parallel library synthesis.

Acid Pump Antagonist (pCAB) Synthesis

The 1H-pyrrolo[2,3-c]pyridine template has been identified as a potent scaffold for potassium-competitive acid blockers (pCABs) . The 4-bromo-3-amine substitution pattern provides a strategic starting point for introducing the necessary substituents to optimize potency and developability, as evidenced by research comparing this template to clinical candidates like AR-H047108 and AZD-0865 . The 3-amine allows for the introduction of sulfonyl or acyl groups, while the 4-bromo enables the attachment of various aryl or heteroaryl moieties, directly mapping onto the pharmacophore of known acid pump antagonists.

CRF1 Receptor Antagonist Synthesis

Pyrrolopyridine derivatives have been explored as antagonists of the corticotropin-releasing factor (CRF) receptor, a target for anxiety and depression . The 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine serves as a versatile intermediate for installing cyclic amino groups and other substituents required for potent CRF1 antagonism, as outlined in patent literature . Its substitution pattern allows for the modular construction of analogs that can be screened for improved receptor binding affinity and selectivity over related targets.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal handles (Br + NH₂)
Regioselective derivatization and scaffold diversification
pCAB scaffold exploration
Azaindole isostere with functionalized vectors
Pharmacophore mapping and target engagement assays
CRF₁ receptor antagonist analog synthesis
3-amino group for cyclic amine installation
Receptor binding affinity and selectivity screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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